N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
(E)-1-(ANTHRACEN-9-YL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is an organic compound that belongs to the class of imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(ANTHRACEN-9-YL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a condensation reaction between anthracene-9-carbaldehyde and 3-(4-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(ANTHRACEN-9-YL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(E)-1-(ANTHRACEN-9-YL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of organic electronic materials or dyes.
Mechanism of Action
The mechanism of action of (E)-1-(ANTHRACEN-9-YL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(ANTHRACEN-9-YL)-N-[3-(BENZOXAZOL-2-YL)PHENYL]METHANIMINE: Lacks the methyl group on the benzoxazole ring.
(E)-1-(ANTHRACEN-9-YL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]ETHANIMINE: Contains an ethyl group instead of a methylene group.
Uniqueness
(E)-1-(ANTHRACEN-9-YL)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to the presence of both anthracene and benzoxazole moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C29H20N2O |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C29H20N2O/c1-19-8-6-15-27-28(19)31-29(32-27)22-11-7-12-23(17-22)30-18-26-24-13-4-2-9-20(24)16-21-10-3-5-14-25(21)26/h2-18H,1H3 |
InChI Key |
VSCCIZIUGWFQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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